Hexyl crotonate

Catalog No.
S749177
CAS No.
19089-92-0
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl crotonate

CAS Number

19089-92-0

Product Name

Hexyl crotonate

IUPAC Name

hexyl but-2-enoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-9-12-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3

InChI Key

MZNHUHNWGVUEAT-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)C=CC

Solubility

Insoluble in water, propylene glycol; soluble in most fixed oils
Soluble (in ethanol)

Canonical SMILES

CCCCCCOC(=O)C=CC

Flavor and Fragrance Research:

Hexyl crotonate is primarily encountered in scientific research related to flavor and fragrance. Its characteristic sweet, fruity, and green odor profile makes it a valuable component in the development of various flavor and fragrance formulations. Researchers utilize hexyl crotonate in:

  • Understanding flavor and fragrance perception: Studies investigate how the human olfactory system perceives the aroma of hexyl crotonate and its interaction with other flavor and fragrance compounds. This knowledge aids in the creation of complex and desirable flavor and fragrance profiles.
  • Developing new flavor and fragrance ingredients: Researchers explore the potential of hexyl crotonate in creating novel flavor and fragrance ingredients or modifying existing ones to achieve specific sensory characteristics [].

Toxicological Research:

Due to its potential irritant properties, hexyl crotonate is also subject to research regarding its safety profile. Studies focus on:

  • Evaluating skin and eye irritation: This research aims to determine the concentration at which hexyl crotonate exhibits irritating effects on skin and eyes, informing safe handling practices and product formulations [].
  • Investigating other potential hazards: Research might explore other potential toxicological concerns associated with hexyl crotonate, such as inhalation toxicity or genotoxicity, to ensure its safe use [].

Hexyl crotonate, also known as hexyl (E)-2-butenoate, is an organic ester formed from the reaction of crotonic acid and hexanol. It has the chemical formula C10H18O2C_{10}H_{18}O_2 and is characterized by a six-carbon chain (hexyl) linked to an ester group, which is further connected to a double-bonded carbon chain (crotonyl group) . This compound is primarily recognized for its sweet, fruity, and green odor profile, making it a valuable ingredient in flavor and fragrance formulations . Hexyl crotonate occurs naturally in trace amounts in certain fruits but is predominantly synthesized for commercial use .

The primary scientific application of hexyl crotonate lies in its flavor and fragrance properties. It contributes fruity, green, and apple-like notes to flavors and fragrances []. The specific mechanism of action by which it interacts with olfactory receptors to produce these sensations is not fully understood but is an area of ongoing research in flavor science.

Hexyl crotonate can be a skin irritant and may cause eye irritation upon contact. It is also a suspected respiratory irritant []. Due to these potential hazards, proper handling procedures and personal protective equipment are essential when working with hexyl crotonate [].

Due to its functional groups:

  • Esterification: The primary synthesis involves the esterification reaction between crotonic acid and hexanol, typically facilitated by an acid catalyst:
    Crotonic acid+HexanolHexyl crotonate+Water\text{Crotonic acid}+\text{Hexanol}\rightarrow \text{Hexyl crotonate}+\text{Water}
  • Hydrolysis: Under conditions of high temperature or in the presence of strong acids or bases, hexyl crotonate can undergo hydrolysis, reverting to its original components:
    Hexyl crotonate+WaterCrotonic acid+Hexanol\text{Hexyl crotonate}+\text{Water}\rightarrow \text{Crotonic acid}+\text{Hexanol}
  • Addition Reactions: The presence of the double bond allows for addition reactions where other molecules can attach to the double bond, depending on the reaction conditions .

Research on hexyl crotonate indicates potential biological activities, particularly regarding its safety profile due to irritant properties. While specific biological effects are less documented compared to other compounds, its role in flavoring suggests interaction with olfactory receptors, contributing to sensory experiences associated with food and fragrance . Additionally, studies have noted its involvement in lipid metabolism pathways and potential impacts on cellular signaling processes .

Hexyl crotonate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the direct reaction of crotonic acid with hexanol in the presence of an acid catalyst.
  • Transesterification: This method involves exchanging the alkoxy group of an ester with an alcohol, potentially using hexanol to modify other esters.
  • Catalytic Methods: Various catalysts can be employed to enhance reaction rates and yields during synthesis .

Hexyl crotonate is primarily utilized in:

  • Flavoring Agents: It imparts fruity and green notes in food products and beverages.
  • Fragrance Formulations: Its sweet aroma makes it suitable for perfumes and scented products.
  • Research: It is studied for its chemical properties and potential applications in various scientific fields .

Hexyl crotonate shares structural similarities with several other compounds. Below are some comparable esters:

Compound NameStructure TypeUnique Features
Methyl crotonateEsterSmaller alkyl group; used in fuel studies
Ethyl butanoateEsterCommonly used as a flavoring agent; shorter chain
Octyl acrylateEsterUsed in polymer production; longer carbon chain
Butyl acrylateEsterWidely used in coatings; different functional group

Uniqueness of Hexyl Crotonate

Hexyl crotonate's distinctiveness lies in its specific combination of a six-carbon chain with a double bond adjacent to the ester group, which contributes uniquely to its flavor profile compared to other similar esters. Its applications in both food and fragrance industries highlight its versatility as a compound.

Hexyl crotonate, a trans-configured ester derived from crotonic acid and hexanol, emerged as a synthetic compound in the mid-20th century. Its development paralleled advancements in esterification techniques, particularly in the flavor and fragrance industry. Early studies focused on synthesizing unsaturated esters to replicate natural fruit aromas, with crotonic acid derivatives gaining prominence due to their ability to impart fruity and green notes. The compound’s systematic name, hexyl (2E)-but-2-enoate, reflects its structural features: a six-carbon hexyl chain esterified to a trans-configured crotonate moiety.

Historical records indicate that crotonic acid itself was first isolated from croton oil, though this association later proved erroneous. The synthesis of hexyl crotonate involved adapting established esterification protocols, using sulfuric acid as a catalyst to condense crotonic acid with hexanol. This method remains foundational in industrial production, though modern approaches incorporate refined catalysts and reaction conditions to enhance efficiency.

Significance in Chemical Research

Hexyl crotonate’s significance lies in its dual role as a flavoring agent and a model compound in organic synthesis. In the flavor industry, its sweet, fruity, and apple-like aroma makes it indispensable for creating complex fragrance profiles. Researchers also leverage its trans-configured double bond in catalytic asymmetric reactions, such as Sharpless dihydroxylation, to produce chiral diols.

The compound’s structural simplicity belies its versatility. Its ester functionality and unsaturated backbone enable participation in polymerization reactions, as seen in studies exploring its role as a monomer in resin synthesis. Additionally, hexyl crotonate’s similarity to biologically active molecules has spurred investigations into its potential interactions with lipid metabolism pathways, though conclusive evidence remains limited.

Overview of Current Knowledge and Research Gaps

Current research focuses on optimizing synthesis protocols, expanding applications in green chemistry, and elucidating its sensory mechanisms. Key advancements include:

  • Catalytic Efficiency: Nonheme iron complexes have been employed to achieve cis-dihydroxylation of related esters with high enantioselectivity, though direct applications to hexyl crotonate remain underexplored.
  • Sustainability: Efforts to replace traditional acid catalysts with eco-friendly alternatives are ongoing, though scalability challenges persist.

Gaps include a lack of detailed studies on its olfactory receptor interactions and limited exploration of its reactivity in cross-coupling reactions. The biological activity of hexyl crotonate derivatives also warrants further investigation.

Chemical Structure and Isomerism

Molecular Description

Hexyl crotonate is a monounsaturated ester with the molecular formula $$ \text{C}{10}\text{H}{18}\text{O}_2 $$ and a molecular weight of 170.25 g/mol. Its structure consists of:

  • Hexyl group: A six-carbon alkyl chain linked via an oxygen atom to the ester carbonyl.
  • Crotonate moiety: A trans-configured but-2-enoate group ($$ \text{CH}_3\text{-CH=CH-COO}^- $$).

Structural Comparison with Related Esters

CompoundAlkyl ChainFunctional GroupKey Application
Ethyl crotonateEthyltrans-but-2-enoateFlavoring agent
Octyl acrylateOctylAcrylic esterPolymer production
Butyl acrylateButylAcrylic esterCoatings and adhesives
Hexyl crotonateHexyltrans-but-2-enoateFragrance, synthetic chemistry

Hexyl crotonate’s distinctiveness arises from its trans configuration, which enhances its stability and reactivity compared to saturated analogs.

Isomerism and Stereochemistry

The compound exists predominantly in the trans configuration due to steric and electronic factors favoring the $$ E $$-isomer. While cis-configured isocrotonate esters are theoretically possible, they are less stable and rarely isolated. This stereoselectivity is critical in applications requiring predictable reactivity, such as asymmetric catalysis.

Synthesis and Manufacturing

Classical Esterification Methods

The primary synthesis route involves acid-catalyzed esterification:
$$ \text{Crotonic acid} + \text{Hexanol} \xrightarrow{\text{H}2\text{SO}4} \text{Hexyl crotonate} + \text{H}_2\text{O} $$
Conditions:

  • Catalyst: Sulfuric acid (1–5 mol%)
  • Temperature: Reflux (~100°C)
  • Yield: 75–85%

Modern modifications include using azeotropic distillation to remove water, improving yields to >90%.

Alternative Synthesis Routes

MethodReactantsAdvantagesLimitations
Crotonoyl chloride + hexanolCrotonoyl chloride, hexanolFaster reaction ratesToxicity of acyl chloride
TransesterificationMethyl crotonate, hexanolReusable catalysts (e.g., lipases)Requires enzyme stability
Microwave-assistedCrotonic acid, hexanolReduced reaction timeEnergy-intensive

Transesterification with biocatalysts offers a greener alternative, though scalability remains a challenge.

Physical and Chemical Properties

Key Properties

PropertyValueSource
Density (20°C)0.885–0.891 g/mL
Boiling Point215–220°C
Refractive Index (nD²⁰)1.438–1.440
SolubilityInsoluble in water; soluble in ethanol

Thermal and Spectral Data

The compound’s trans configuration is evident in its IR spectrum, with characteristic $$ \nu{\text{C=O}} $$ and $$ \nu{\text{C=C}} $$ absorptions at ~1710 cm⁻¹ and ~1640 cm⁻¹, respectively. NMR data confirm the hexyl chain’s terminal methyl groups ($$ \delta $$ ~0.9 ppm) and the ester oxygen’s deshielded protons ($$ \delta $$ ~4.1–4.3 ppm).

Applications

Flavor and Fragrance Industry

Hexyl crotonate is prized for its sweet, green, and apple-like aroma, often used in:

  • Fruit flavors: Enhances apple, pear, and pineapple notes.
  • Fragrance formulations: Blends with citrus or floral esters to create complex scents.

Comparative Odor Profiles

CompoundDominant NotesIntensity (ppb)
Hexyl crotonateFruity, green, apple300–500
Ethyl butanoateSweet, tropical fruit100–200
BenzaldehydeAlmond, floral50–100

Polymer Chemistry

In resin synthesis, hexyl crotonate acts as a latent crosslinker. Its ester group reacts with hydroxy-functional resins under acidic conditions, enabling low-temperature curing. This property is critical in coatings where heat sensitivity is a concern.

Research and Development

Asymmetric Catalysis

Recent studies employ nonheme iron complexes to catalyze cis-dihydroxylation of related esters, achieving >95% enantiomeric excess (ee). While not yet applied to hexyl crotonate, this methodology could enable access to chiral derivatives for pharmaceuticals.

Sustainability Initiatives

Efforts to replace fossil-derived hexanol with bio-based alternatives (e.g., from palm oil) are underway, though cost and availability remain barriers. Green catalysts, such as zeolites, are being tested to reduce acid use.

Formal Chemical Identifiers

IUPAC Nomenclature and Systematic Names

Hexyl crotonate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as hexyl (2E)-but-2-enoate [1] [2] [3]. The compound is also recognized under the alternative IUPAC designation hexyl (E)-but-2-enoate [4] [5]. These systematic names reflect the ester linkage between hexanol and the trans-configuration of 2-butenoic acid, commonly known as crotonic acid [1] [6].

The systematic nomenclature follows established conventions where the alcohol portion (hexyl) precedes the acid-derived portion (but-2-enoate), with the (E) or (2E) designation indicating the trans-stereochemical configuration of the double bond [2] [3]. Additional systematic names documented in chemical databases include hexyl trans-2-butenoate and 2-butenoic acid, hexyl ester, (2E)- [4] [6].

CAS Registry Numbers and Alternative Identifiers

The primary Chemical Abstracts Service registry number for hexyl crotonate is 19089-92-0 [1] [2] [6]. An alternative CAS number, 1617-25-0, has been documented in some sources, though this appears to refer to the same trans-configured compound [5] [7]. The European Community number is listed as 242-808-8 [2] [8].

Hexyl crotonate is a colourless, oily liquid at ambient temperature, exhibiting a mild fruity–green odour [1] [2] [3].

PropertyValueMeasurement conditionsSource
Physical stateLiquid20 °C [2]
ColourColourless [3]
Visual appearanceClear, mobile oil [1]

Thermodynamic properties

Melting and boiling points

ParameterNumerical valueMethod / conditionsSource
Melting (freezing) point−89.9 °C (estimate)Calculated from Joback correlations [1]
Normal boiling point215.6 °C (at 760 mm Hg)Distillation [1]
Alternative boiling datumca. 220 °C (at 760 mm Hg)Supplier specification [2]

Heat capacity and thermochemical parameters

Predicted thermochemical quantities (Joback–Reid method):

QuantityValueTemperaturePhaseSource
Isobaric heat capacity (Cₚ)279 J mol⁻¹ K⁻¹298 KLiquid (pred.) [4]
Enthalpy of vaporisation (ΔHᵥ)46.97 kJ mol⁻¹298 KLiquid → gas (pred.) [4]
Enthalpy of fusion (ΔH_fus)24.64 kJ mol⁻¹269 KCrystal → liquid (pred.) [4]
Standard entropy (S°)385 J mol⁻¹ K⁻¹298 KGas (pred.) [4]

Phase-transition characteristics

  • Vapour pressure = 0.146 mm Hg at 25 °C (static method) [1]
  • Estimated Antoine constants (20 – 70 °C fit to vapour-pressure data):
    A = 7.000, B = 2711, C = −56 (dimensionless coefficients; correlation standard error < 5%).
  • No solid–solid transitions reported.

Spectroscopic properties

Refractive index

TemperaturenᴅReference
20 °C1.438 – 1.440 [5] [3]
25 °C1.439 ± 0.001 [1]
Supplier range1.4280 – 1.4490 [6]

Ultraviolet–visible spectral characteristics

Hexyl crotonate shows only vacuum-ultraviolet absorption; no significant absorbance is observed between 290 nm and 700 nm (molar extinction coefficient < 1 000 L mol⁻¹ cm⁻¹), hence the molecule is considered photostable under terrestrial solar wavelengths [7].

Infrared and Raman spectroscopic profiles

Principal infrared absorption bands (neat liquid, Attenuated Total Reflectance) [8]:

Wavenumber / cm⁻¹Assignment
2959-2850Aliphatic C–H stretching
1735Carbonyl (ester C=O) stretching, strong
1640Alkene C=C stretching, weak
1460-1375CH₂ / CH₃ bending
1230-1150C–O stretching (ester)
970Out-of-plane =C–H bending

Raman data have not been reported; by analogy with related unsaturated esters, resonance-enhanced bands are expected near 1650 cm⁻¹ (C=C).

Nuclear Magnetic Resonance spectroscopy data

Proton spectrum (400 MHz, chloroform-d) [9]

δ 7.01–6.92 (m, 1H, olefinic), 5.87–5.83 (m, 1H, olefinic), 4.11 (t, 2H, –O–CH₂–, J = 6.8 Hz), 1.88 (dd, 3H, vinyl CH₃, J = 6.8, 1.6 Hz), 1.66–1.58 (m, 2H), 1.40–1.30 (m, 6H), 0.91 (t, 3H, terminal CH₃, J = 6.8 Hz).

Carbon-13 spectrum (100 MHz, chloroform-d) [9]

δ 167.1 (C=O), 144.6 (C=C–CO), 134.5 (C=C–H), 130.2, 64.4 (O–CH₂), 31.5, 28.7, 25.7, 22.6, 14.0 (alkyl carbons).

Mass spectrometry fragmentation patterns

Electron-impact (70 eV) mass spectrum (NIST ref.) gives base peak at m/z 99 corresponding to McLafferty rearrangement fragment C₅H₇O₂⁺. Major ions:

m/zRelative intensity /%Proposed formula / origin
17028Molecular ion (C₁₀H₁₈O₂⁺)
99100C₅H₇O₂⁺ (base peak, McLafferty)
8342C₆H₁₁⁺ allylic fragment
6935C₅H₉⁺
5760C₄H₉⁺ (butyl)
4375C₃H₇⁺ (propyl, acylium CH₃CO⁺)

[Numbers reconstructed from NIST MS interpreter [10].]

Solubility and partition behaviour

Solubility in various solvents

SolventSolubility qualitative / quantitativeObservationSource
WaterPractically insoluble (< 1 mg L⁻¹, 25 °C)Direct test [2] [11]
Ethanol (95%)MiscibleSupplier data [2]
Fixed oils (e.g., almond oil)Miscible [2]
Propylene glycolInsoluble [2]
n-HexaneMiscibleExperimentally used as chromatographic solvent [9]

Octanol–water partition coefficient

Log₁₀ P (octanol / water) = 2.69 (fragment constant calculation) [1]; independent prediction 3.0 (Hansen database) [12]. Consensus indicates moderate hydrophobicity.

Solubility parameters and prediction models

Hansen solubility parameter set (calculated) [12]:

δᴅ (dispersion)δᴘ (polar)δʜ (hydrogen-bond)δₜ (total)
16.3 MPa½2.6 MPa½3.2 MPa½16.9 MPa½

These values predict good compatibility with non-polar and slightly polar organic media and poor miscibility with highly polar hydrogen-bonding solvents.

Surface and interfacial properties

No dedicated surface-tension measurements have been published. Based on structural similarity to hexyl acetate, an estimated surface tension of approximately 30 mN m⁻¹ at 25 °C is expected, implying moderate surface activity useful in flavour encapsulation matrices.

Electrical and magnetic properties

Hexyl crotonate is a non-ionic, electrically insulating liquid with negligible conductivity (< 10⁻¹⁵ S cm⁻¹) and is diamagnetic with molar magnetic susceptibility near −70 × 10⁻⁶ cm³ mol⁻¹ (estimated from Pascal constants for aliphatic esters).

Physical Description

Colourless liquid; Fruity aroma

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 g/mol

Monoisotopic Mass

170.130679813 g/mol

Heavy Atom Count

12

Density

0.880-0.905

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 91 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 39 of 130 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19089-92-0
16930-96-4

Wikipedia

Hexyl crotonate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Butenoic acid, hexyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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